molecular formula C21H20BNO3 B3032526 Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- CAS No. 212554-91-1

Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-

Cat. No.: B3032526
CAS No.: 212554-91-1
M. Wt: 345.2 g/mol
InChI Key: CHSOUVYTOYGNEX-UHFFFAOYSA-N
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Description

Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- is a versatile compound widely used in organic synthesis, medicinal chemistry, and material science. This compound is known for its ability to form stable complexes with diols, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- typically involves the reaction of 4-aminophenylboronic acid with bis(phenylmethyl)carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halides or alkylating agents are employed in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters and boronic anhydrides.

    Reduction: Boronate esters.

    Substitution: Various substituted boronic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- is unique due to its bis(phenylmethyl)amino carbonyl group, which enhances its stability and reactivity compared to simpler boronic acids. This makes it particularly valuable in applications requiring high specificity and efficiency.

Properties

IUPAC Name

[4-(dibenzylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BNO3/c24-21(19-11-13-20(14-12-19)22(25)26)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,25-26H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSOUVYTOYGNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446623
Record name Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212554-91-1
Record name Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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